Facile and fast synthesis of highly active Lewis acid MWW zeolite from pure silica ITQ-1†
Inorganic Chemistry Frontiers Pub Date: 2022-05-24 DOI: 10.1039/D2QI00611A
Abstract
A facile hydrothermal etching–healing strategy is proposed to fabricate a Sn-MWW zeolite based on a pure silica ITQ-1 precursor, which avoids using any supporting agents and additives, such as B3+ and Na+. Thus, post-synthetic acid treatments for the removal of such additives to ensure catalytic performance are not required, which is a great improvement to the conventional Sn-MWW synthetic route. Moreover, low organic structure-directing agent (SDA) consumption and rapid growth make this approach practically attractive. The growth mechanism study reveals the crucial etching and healing dual functional role of the SDA, which leads to successful Sn introduction. The obtained Sn-MWW exhibits excellent glucose isomerization catalytic performance owing to the “clean” (without the side effect of additives) and well-defined Sn sites.

Recommended Literature
- [1] Back cover
- [2] Characterization of transient radicals in the reduction product of the –PCCP– system: EPR and theoretical studies
- [3] Sonochemical synthesis of nanocrystalline LaFeO3
- [4] Identification of tylosin in bovine muscle at the maximum residue limit level by liquid chromatography–mass spectrometry, using a particle beam interface
- [5] Chemistry of vegetable physiology and agriculture
- [6] Photoionization versus photoheterolysis of all-trans-retinol. The effects of solvent and laser radiation intensity†
- [7] Contents list
- [8] Homo- and co-polymerisation of di(propylene glycol) methyl ether methacrylate – a new monomer†
- [9] An electrochemical aptasensor for detection of IFN-γ using graphene and a dual signal amplification strategy based on the exonuclease-mediated surface-initiated enzymatic polymerization
- [10] Tuning the magnetic properties of a diamagnetic di-Blatter's zwitterion to antiferro- and ferromagnetically coupled diradicals†










